molecular formula C19H21NO4 B2715519 [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 380179-02-2

[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate

Cat. No. B2715519
CAS RN: 380179-02-2
M. Wt: 327.38
InChI Key: NWHGHHZJHPHKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate is a chemical compound that belongs to the class of esters. It is also known as FUB-PB-22 and is a synthetic cannabinoid. The compound is known to have psychoactive effects and is commonly used as a recreational drug. However,

Mechanism of Action

The mechanism of action of [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate involves its binding to the CB1 receptor in the brain. This results in the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the psychoactive effects of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other cannabinoids. The compound is known to have analgesic, anti-inflammatory, and anticonvulsant properties. It also has anxiolytic and sedative effects, which make it useful for the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate has several advantages for lab experiments. It is a potent and selective CB1 receptor agonist, which makes it useful for studying the endocannabinoid system. The compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research.
However, there are also limitations to using this compound in lab experiments. The psychoactive effects of the compound can make it difficult to study its effects on physiological processes. Additionally, the compound is known to have a high affinity for the CB1 receptor, which can make it difficult to differentiate its effects from those of other cannabinoids.

Future Directions

There are several future directions for research involving [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate. One area of research is the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors. Another area of research is the study of the effects of cannabinoids on the immune system and their potential use in the treatment of autoimmune diseases. Additionally, research is needed to better understand the long-term effects of cannabinoids on the brain and their potential for addiction.

Synthesis Methods

The synthesis of [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate involves the reaction of 2-phenylbutanoic acid with 3-methoxybenzoyl chloride in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with methyl carbamate to produce the final product.

Scientific Research Applications

[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate has been used in scientific research for its ability to bind to cannabinoid receptors in the brain. The compound is known to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

[2-(3-methoxyanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-17(14-8-5-4-6-9-14)19(22)24-13-18(21)20-15-10-7-11-16(12-15)23-2/h4-12,17H,3,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHGHHZJHPHKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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